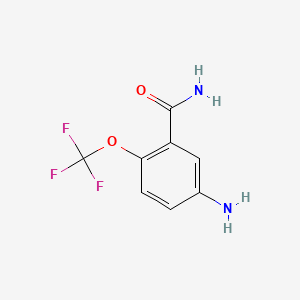

5-氨基-2-(三氟甲氧基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-Amino-2-(trifluoromethoxy)benzamide” is a chemical compound with the empirical formula C8H7F3N2O2 and a molecular weight of 220.15 . It is a solid substance .

Synthesis Analysis

The synthesis of “5-Amino-2-(trifluoromethoxy)benzamide” or similar compounds often involves the condensation of diamines or amino (thio)phenols with in situ generated CF3CN . Another method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

Molecular Structure Analysis

The molecular structure of “5-Amino-2-(trifluoromethoxy)benzamide” can be represented by the SMILES string NC(=O)c1cc(OC(F)(F)F)ccc1N . This indicates that the compound contains an amide group (NC=O) and a trifluoromethoxy group (OC(F)(F)F) attached to a benzene ring.

Physical and Chemical Properties Analysis

“5-Amino-2-(trifluoromethoxy)benzamide” is a solid substance . Its empirical formula is C8H7F3N2O2 and it has a molecular weight of 220.15 .

科学研究应用

抗菌和抗氧化活性

研究已经确定了与5-氨基-2-(三氟甲氧基)苯甲酰胺结构相关的化合物,具有有希望的抗菌和抗氧化活性。例如,对内生链霉菌Streptomyces sp. YIM 67086进行的研究分离出一种新的苯甲酰胺化合物,表现出既有抗菌又有抗氧化性能 (Yang et al., 2015)。

抗增殖活性和癌症研究

在癌症研究中,苯甲酰胺衍生物已被合成并评估其对癌细胞系的抗增殖活性。一项特定研究专注于设计和合成新的胺基、氨基酸和二肽偶联的苯甲酰胺,展示了对乳腺MCF-7和肝A549癌细胞系的显著细胞毒活性 (Youssef et al., 2020)。

抗流感病毒活性

另一项研究描述了一种合成苯甲酰胺基5-氨基吡唑和它们的融合杂环的新途径,显示出对禽流感病毒(H5N1)的显著活性。这突显了苯甲酰胺衍生物在开发抗病毒药物方面的潜力 (Hebishy et al., 2020)。

作用机制

Target of Action

The primary targets of 5-Amino-2-(trifluoromethoxy)benzamide are voltage-dependent Na+ channel currents . These channels play a crucial role in the propagation of action potentials in neurons, and their inhibition can lead to a decrease in neuronal excitability .

Mode of Action

5-Amino-2-(trifluoromethoxy)benzamide interacts with its targets by antagonizing the voltage-dependent Na+ channel currents . This means it prevents the normal function of these channels, leading to a decrease in the excitability of neurons .

Biochemical Pathways

It is known that the compound has a low binding affinity for gaba and nmda receptors . This suggests that it may have a minimal effect on the pathways involving these receptors.

Result of Action

The molecular and cellular effects of 5-Amino-2-(trifluoromethoxy)benzamide’s action primarily involve a decrease in neuronal excitability due to the antagonism of voltage-dependent Na+ channel currents

属性

IUPAC Name |

5-amino-2-(trifluoromethoxy)benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2O2/c9-8(10,11)15-6-2-1-4(12)3-5(6)7(13)14/h1-3H,12H2,(H2,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGQKVTMKYFNAMY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)C(=O)N)OC(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Aminoimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B594999.png)

![4-Chloro-1h-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B595013.png)